Aliskiren hydrochloride

概要

説明

Aliskiren hydrochloride is a direct renin inhibitor used primarily for the treatment of hypertension. It was developed by Speedel and Novartis and was first approved by the FDA in 2007. This compound works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aliskiren hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the preparation of aliskiren monofumarate, which is then converted to this compound. The process includes the use of various reagents such as acetonitrile, ethanol, and methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation methods and the use of proliposomes to improve oral drug delivery .

化学反応の分析

Types of Reactions: Aliskiren hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion to carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired product.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aliskiren derivatives.

科学的研究の応用

Aliskiren hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying renin inhibitors.

Biology: Investigated for its effects on the renin-angiotensin-aldosterone system.

Medicine: Primarily used for the treatment of hypertension and studied for potential benefits in cardiovascular and renal diseases

Industry: Utilized in the development of new antihypertensive drugs and formulations.

作用機序

Aliskiren hydrochloride exerts its effects by inhibiting renin, an enzyme secreted by the kidneys. Renin normally cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure .

類似化合物との比較

- Angiotensin-Converting Enzyme Inhibitors (e.g., enalapril)

- Angiotensin II Receptor Blockers (e.g., losartan)

Comparison:

- Mechanism of Action: Unlike angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, which act downstream in the renin-angiotensin-aldosterone system, aliskiren hydrochloride inhibits the system at its origin by blocking renin.

- Efficacy: this compound has been shown to be effective in reducing blood pressure, but its long-term benefits compared to other antihypertensive agents are still under investigation .

This compound stands out due to its unique mechanism of action, targeting the renin-angiotensin-aldosterone system at its source, which may offer advantages in certain clinical scenarios.

生物活性

Aliskiren hydrochloride is a potent oral medication classified as a direct renin inhibitor, primarily used for managing essential hypertension. Its mechanism of action involves the inhibition of renin, the enzyme responsible for initiating the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. This article delves into the biological activity of aliskiren, highlighting its pharmacokinetics, pharmacodynamics, efficacy in clinical studies, and safety profile.

Aliskiren acts by competitively inhibiting renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone secretion, leading to decreased sodium reabsorption and lower blood pressure .

Key Pharmacological Features

- Inhibition Potency : Aliskiren exhibits an IC50 value of approximately 0.6 nmol/L against human renin, indicating its high potency as a renin inhibitor .

- Bioavailability : The absolute bioavailability of aliskiren is around 2.6%, with peak plasma concentrations reached within 1-3 hours post-administration .

- Protein Binding : Aliskiren shows moderate plasma protein binding (47-51%) and is primarily eliminated unchanged through the hepatobiliary route .

Clinical Efficacy

Aliskiren has been evaluated in numerous clinical trials to assess its efficacy in lowering blood pressure and its overall safety profile.

Summary of Clinical Findings

Safety Profile

Aliskiren is generally well-tolerated, with a safety profile comparable to placebo. Common adverse effects include:

- Gastrointestinal Issues : Diarrhea (3.2%), nausea (3.2%)

- Cardiovascular Effects : Hypotension (3.2%), hyperkalemia (3.2%)

- Others : Nasopharyngitis (3.8%), asthenia (3.2%) .

The incidence of serious adverse effects such as renal dysfunction and hypotension was slightly higher in patients treated with aliskiren compared to placebo, but overall rates were similar between treatment groups .

Case Studies

Several case studies have illustrated the practical application of aliskiren in clinical settings:

- Case Study on Hypertensive Patients : A cohort study involving hypertensive patients demonstrated that aliskiren significantly lowered systolic and diastolic blood pressure compared to baseline measurements after 12 weeks of treatment.

- Renoprotective Effects : Preliminary data suggest that aliskiren may offer renoprotective benefits beyond mere blood pressure reduction, particularly in patients with type 2 diabetes mellitus who are at risk for kidney damage .

特性

IUPAC Name |

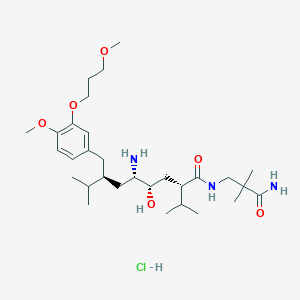

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-NATPOTRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049045 | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173399-03-6 | |

| Record name | Aliskiren hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。